4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide
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Description
Scientific Research Applications
ACAT Inhibitory Activity
Compounds related to "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-phenethylbenzamide" have been synthesized and evaluated for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. For example, N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives demonstrated potent ACAT inhibitory activity. These findings suggest potential applications in lowering serum cholesterol levels and preventing foam cell formation, critical in cardiovascular disease management (Kataoka et al., 1996).
Insecticidal Activity
Another study investigated 2,2-dimethyl-2,3-dihydrobenzofuranyl-7 N-methyl-N(dimethoxyphosphinothioy1)carbamate, demonstrating significant selective toxicity as an effective insecticide. This suggests potential agricultural applications, specifically in pest management strategies to protect crops while minimizing mammalian toxicity (Fahmy et al., 1974).
Herbicidal and Fungicidal Activities
The synthesis and biological evaluation of derivatives containing the 2,2-dimethyl-2,3-dihydrobenzofuran moiety have shown moderate herbicidal and fungicidal activities. These compounds offer potential utility in developing new agrochemicals aimed at controlling weeds and fungal pathogens (霍静倩 et al., 2016).
Anti-inflammatory Activity
Further research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory properties. Such findings highlight the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-26(2)17-22-9-6-10-23(24(22)30-26)29-18-20-11-13-21(14-12-20)25(28)27-16-15-19-7-4-3-5-8-19/h3-14H,15-18H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHXERKKLRLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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